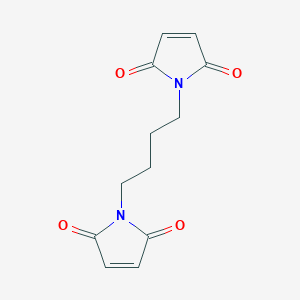
1,4-Bis(maleimido)butane
Overview
Description
1,4-Bis(maleimido)butane is a compound synthesized from maleic anhydride and derivatives, often used for its reactive maleimide groups. These groups participate in various chemical reactions, contributing to the material's unique chemical and physical properties.
Synthesis Analysis
The synthesis of bis(maleimido) compounds, such as 1,4-Bis(maleimido)butane, involves multiple reaction steps starting from maleic anhydride. One method includes the reaction of maleic anhydride with amines and formaldehyde to produce the desired bis(maleimido) structure. The yield and conditions of these synthesis processes have been optimized for various derivatives (Tao, Xu, & Yang, 2011).
Molecular Structure Analysis
The molecular structure of 1,4-Bis(maleimido)butane and related compounds is confirmed using techniques like NMR, FT-IR, and EA. These studies help in understanding the compound's molecular configuration and the orientation of maleimido groups (Tao, Xu, & Yang, 2011).
Chemical Reactions and Properties
1,4-Bis(maleimido)butane undergoes various chemical reactions due to its maleimido groups. These reactions include polymerization and cross-linking, contributing to the development of materials with specific mechanical and thermal properties. The reactivity of maleimido groups towards nucleophiles, such as amines, is a key aspect of its chemical behavior (Veisi, Sedrpoushan, Mohammadi, Faraji, & Sajjadifar, 2014).
Scientific Research Applications
“1,4-Bis(maleimido)butane”, also known as BMB, is a homobifunctional crosslinker that contains two maleimide groups . It is commonly used in the field of biochemistry for the purpose of protein conjugation .
- Summary of Application : BMB is used for covalent, irreversible conjugation between sulfhydryl groups (-SH), which are commonly found in proteins . This makes it a valuable tool for exploring and characterizing protein structure (i.e., oligomerization) or protein interactions .
- Methods of Application/Experimental Procedures : The maleimide groups in BMB specifically react with sulfhydryl groups at a pH of 6.5-7.5 . The reaction results in the formation of a stable thioether linkage, which cannot be cleaved by reducing agents or physiological buffer conditions . It’s important to note that the molecules to be reacted with BMB must have free (reduced) sulfhydryls .
- Results/Outcomes : The use of BMB allows for the exploration and characterization of protein structures and interactions. The relative success of BMB in forming crosslinks between sites in a protein oligomer or interaction can assist in determining intra- and intermolecular distances .
-
- Summary of Application : BMB can be used as a linker for preparing biomimetics .
- Methods of Application/Experimental Procedures : The specific methods of application would depend on the biomimetic being prepared. Typically, BMB would be used to link two molecules together through their sulfhydryl groups .
- Results/Outcomes : The use of BMB as a linker can result in the creation of biomimetic compounds, which can have various applications in research and industry .
-
- Summary of Application : BMB is used in the selective oxidation of dialkyl and alkyl aryl sulfides to the corresponding sulfoxides .
- Methods of Application/Experimental Procedures : The specific methods of application would depend on the exact experimental setup. Generally, BMB would be used as a reagent in the oxidation process .
- Results/Outcomes : The use of BMB in this context allows for the selective oxidation of sulfides to sulfoxides, which can be important in various chemical reactions .
-
- Summary of Application : BMB is used in the study of protein-protein interactions .
- Methods of Application/Experimental Procedures : BMB can be used to crosslink proteins that interact with each other. The maleimide groups in BMB react with sulfhydryl groups in the proteins, forming a stable bond .
- Results/Outcomes : This application of BMB can help researchers understand how proteins interact with each other, which is crucial in many biological processes .
-
- Summary of Application : BMB is used in the synthesis of certain types of polymers .
- Methods of Application/Experimental Procedures : The specific methods of application would depend on the type of polymer being synthesized. Generally, BMB would be used as a linker to connect different monomers together .
- Results/Outcomes : The use of BMB in this context can result in the creation of new types of polymers, which can have various applications in industry .
Safety And Hazards
1,4-Bis(maleimido)butane may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXSHAKLDCERGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286325 | |
| Record name | 1,4-Bis(maleimido)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(maleimido)butane | |
CAS RN |
28537-70-4 | |
| Record name | 1,4-Bis(maleimido)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28537-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44747 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028537704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28537-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(maleimido)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(maleimido)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






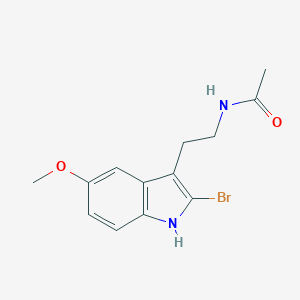

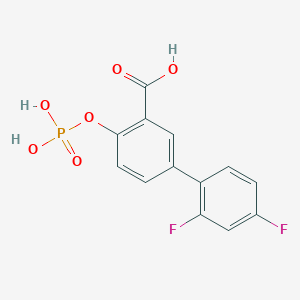
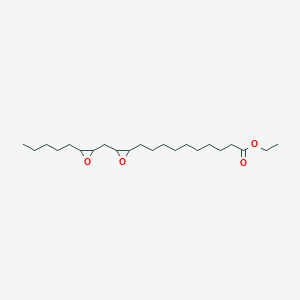
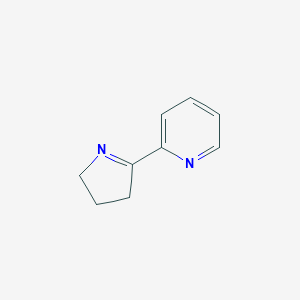
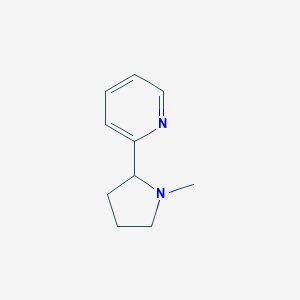

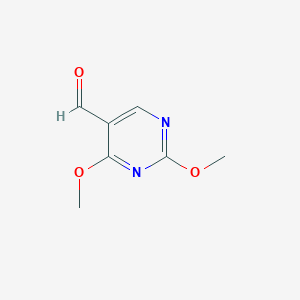
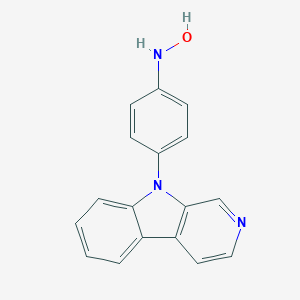
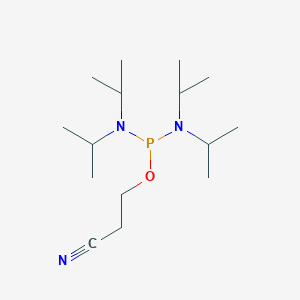
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)